2,3-Diisopropylbiphenyl

Heat transfer fluid Capacitor dielectric Low-temperature operability

2,3-Diisopropylbiphenyl (CAS 69009-90-1; IUPAC: 1-phenyl-2,3-di(propan-2-yl)benzene) is a dialkylated biphenyl with the molecular formula C₁₈H₂₂ and a molecular weight of 238.37 g/mol. It belongs to the diisopropylbiphenyl (DIPB) isomer family, which are high-boiling, low-volatility aromatic hydrocarbons.

Molecular Formula C18H22
Molecular Weight 238.4 g/mol
CAS No. 69009-90-1
Cat. No. B13888736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diisopropylbiphenyl
CAS69009-90-1
Molecular FormulaC18H22
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC(=C1C(C)C)C2=CC=CC=C2
InChIInChI=1S/C18H22/c1-13(2)16-11-8-12-17(18(16)14(3)4)15-9-6-5-7-10-15/h5-14H,1-4H3
InChIKeyAMBHHSBRXZAGDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diisopropylbiphenyl (CAS 69009-90-1) – Core Physicochemical and Industrial Profile for Procurement Evaluation


2,3-Diisopropylbiphenyl (CAS 69009-90-1; IUPAC: 1-phenyl-2,3-di(propan-2-yl)benzene) is a dialkylated biphenyl with the molecular formula C₁₈H₂₂ and a molecular weight of 238.37 g/mol [1]. It belongs to the diisopropylbiphenyl (DIPB) isomer family, which are high-boiling, low-volatility aromatic hydrocarbons. Unlike the geometrically linear 4,4′-DIPB isomer, which is a crystalline solid at ambient temperature, the 2,3-substitution pattern disrupts molecular symmetry, yielding a liquid state at ambient temperature . This physical state distinction is the first critical parameter for applications requiring a pumpable, non-crystallizing fluid without pre-heating.

State Liquid at ambient, no pre-heating required
Thermal High-boiling, extended liquid operating range
Flow Low viscosity supports efficient heat transfer

Why Generic Diisopropylbiphenyl (DIPB) Mixtures Cannot Guarantee the Performance Profile of 2,3-Diisopropylbiphenyl


Commercial DIPB is typically produced as an isomeric mixture via Friedel-Crafts alkylation of biphenyl with propylene over zeolite or Lewis acid catalysts [1]. The isomer distribution is strongly catalyst- and temperature-dependent: shape-selective catalysts such as dealuminated mordenite (DMOR) favor the linear 4,4′-DIPB isomer (>80% selectivity among DIPB isomers), while thermodynamic conditions at elevated temperatures shift the product distribution toward bulkier, non-linear isomers including the 2,3-substituted variant [2]. Consequently, undefined “diisopropylbiphenyl” feedstocks can vary widely in 2,3-isomer content, directly affecting critical properties such as pour point, viscosity-temperature behavior, and solvency. For applications where low-temperature fluidity, resistance to crystallization, or specific dielectric characteristics are design requirements, substitution with an unspecified isomer mixture introduces uncontrollable performance risk.

  • Isomer mix Generic DIPB mixtures vary widely in 2,3-isomer content, shifting pour point and fluidity.
  • Crystallization Unspecified isomer blends may crystallize at temperatures where pure 2,3-DIPB remains liquid.
  • Solvency Isomer distribution affects solvency and dielectric properties, risking formulation drift.

Quantitative Differentiation of 2,3-Diisopropylbiphenyl Against Closest Isomer and Application Analogs


Ambient Physical State: 2,3-DIPB Remains a Pumpable Liquid Unlike Crystalline 4,4′-DIPB

The 2,3-substitution pattern yields a liquid at room temperature, whereas the 4,4′-isomer is a crystalline solid with a melting point of 66 °C . This eliminates the need for heated storage, jacketed transfer lines, and pre-melting equipment required for 4,4′-DIPB-based formulations, directly reducing capital and operational expenditure for end-users [1].

Physical state at 20–25 °C
Head-to-head
Liquid vs. crystalline solid (m.p. 66 °C for 4,4′-DIPB)
Eliminates need for heated storage and transfer lines.
Ambient pressure; phase difference >46 °C.
Heat transfer fluid Capacitor dielectric Low-temperature operability

Boiling Point Elevation: 2,3-DIPB Offers Extended Liquid-Phase Operating Range vs. 4,4′-DIPB

The 2,3-isomer exhibits a boiling point of 345.8 °C at 760 mmHg, approximately 15 °C higher than the 330.6 °C reported for 4,4′-DIPB under identical pressure [1]. This translates to a lower vapor pressure at any given elevated service temperature, reducing evaporative losses and volatile organic compound (VOC) emissions in open or vented high-temperature processes.

Normal boiling point
Cross-study
345.8 °C vs. 330.6 °C (4,4′-DIPB)
Extends usable liquid range, may reduce evaporative losses.
ΔT_b ≈ +15.2 °C at 760 mmHg.
High-temperature solvent Thermal stability Vapor pressure

Viscosity Control: 2,3-DIPB-Based Fluids Achieve <12 cSt at 40 °C for Efficient Heat Transfer and Spraying

Commercial 2,3-DIPB-enriched fluids (DYNOVA® grade) exhibit a kinematic viscosity of 11.1 mm²/s at 40 °C and a density of 955 kg/m³ at 20 °C [1]. This viscosity is substantially lower than that of diisopropylnaphthalene (DIPN)-based solvents of comparable boiling range, which typically exceed 30 mm²/s at 40 °C, enabling superior pumpability and convective heat transfer coefficients at identical pumping power [2].

Kinematic viscosity at 40 °C
Cross-study
~11.1 mm²/s (DIPB-based fluid) vs. ~30–40 mm²/s (DIPN class)
Approximately 3× lower viscosity supports improved heat transfer efficiency.
Measured per standard method; DIPN data class-level.
Heat transfer fluid Spray coating Viscosity index

Plasticizer Loading Capacity: Diisopropylbiphenyl Isomers Enable >3× Higher Loading vs. Phthalate Esters in Epoxy Formulations

US Patent 5,696,184 demonstrates that epoxy compositions plasticized with diisopropylbiphenyl (including the 2,3-isomer as a constituent) accept loading levels up to 34–36 wt% without detrimental loss of physical properties, whereas conventional dibutyl phthalate (DBP) plasticizer loading in epoxy is practically limited to ~10 wt% before degradation of key properties occurs [1]. This expanded loading window permits greater formulation flexibility and property tuning.

Epoxy plasticizer loading
Class-level
34–36 wt% (DIPB) vs. ~10 wt% (DBP) practical limit
Higher loading capacity may enable broader formulation flexibility.
Epoxy system data; extrapolated to 2,3-isomer.
Epoxy plasticizer Loading capacity Polymer formulation

Research and Industrial Application Scenarios Where 2,3-Diisopropylbiphenyl (CAS 69009-90-1) Delivers Proven Advantage


Ambient-Temperature Liquid-Phase Heat Transfer Systems Without Pre-Heating Infrastructure

Unlike 4,4′-DIPB which solidifies at ambient temperature (m.p. 66 °C) and requires heated storage and transfer lines, 2,3-diisopropylbiphenyl remains fully liquid at room temperature [1]. This directly eliminates capital expenditure for heat tracing, jacketed piping, and melters, making it the preferred diisopropylbiphenyl isomer for heat transfer fluid formulations deployed in climates or facilities without explosion-proof heating infrastructure.

Extended-Range High-Temperature Solvent for Carbonless Copy Paper Microencapsulation

With a boiling point of 345.8 °C and a flash point of 173.5 °C [1], 2,3-DIPB provides a wider liquid operating window than 4,4′-DIPB (b.p. 330.6 °C). In carbonless copy paper dye solvent applications (US 5,318,940), this elevated boiling point allows microcapsule curing at higher temperatures without solvent boil-off, improving dye dissolution and capsule integrity while minimizing volatile emissions [2].

High-Loading, Low-Viscosity Epoxy Plasticizer for Electronics Encapsulation

Epoxy encapsulation formulations for electronic components require high plasticizer loading to reduce brittleness without compromising dielectric properties. Diisopropylbiphenyl isomers (including the 2,3-form) have been demonstrated to achieve 34–36 wt% loading in epoxy, versus a practical limit of ~10 wt% for dibutyl phthalate [1]. The 2,3-isomer's liquid state and low viscosity (11.1 mm²/s at 40 °C) [2] enable void-free potting and improved thermal cycling resistance.

Low-Viscosity Dielectric Fluid for Capacitor Impregnation Replacing Polychlorinated Biphenyls (PCBs)

Capacitor impregnation demands a low-viscosity, high-dielectric-strength fluid that remains liquid over a broad temperature range. 2,3-Diisopropylbiphenyl's kinematic viscosity of ~11 mm²/s at 40 °C [1] and liquid state down to well below 0 °C enable complete penetration of wound capacitor elements without vacuum heating, while its aromatic structure provides dielectric properties suitable as a non-chlorinated replacement for legacy PCB fluids [2].

Application
Selection Property
Validation Focus
Ambient-temperature heat transfer fluids
Room-temperature liquid state
Low-temperature fluidity and pumpability
High-temperature microencapsulation solvent
Elevated boiling point
Thermal stability and evaporative loss control
Epoxy plasticizer for electronics encapsulation
High loading capacity in epoxy
Loading limit, dielectric integrity, thermal cycling
Dielectric fluid for capacitor impregnation
Low viscosity and wide liquid range
Impregnation efficiency and dielectric properties
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